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Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling

therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1]

[2] Genome-wide association studies (GWAS) revealed that loss-of-function variants in the

HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[2]

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes that is

understood to play a role in hepatic lipid metabolism.[3][4] Its substrates include steroids like

estradiol and bioactive lipids such as leukotriene B₄, with NAD+ as a cofactor.[2][4] The

discovery of potent and selective inhibitors of HSD17B13 is a critical step towards validating

this enzyme as a drug target and developing novel therapeutics. This technical guide details

the discovery and synthesis of Hsd17B13-IN-70, also known as BI-3231, a potent and

selective chemical probe for HSD17B13.[2]

Discovery of Hsd17B13-IN-70 (BI-3231)
The discovery of Hsd17B13-IN-70 (BI-3231) was the result of a systematic drug discovery

campaign commencing with a high-throughput screening (HTS) effort.[2]
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An HTS campaign identified a cluster of phenol-containing compounds with inhibitory activity

against HSD17B13. From this, an alkynyl phenol, compound 1, was selected as the starting

point for a lead optimization program due to its confirmed activity (IC50 of 1.4 µM).[2] A

thorough in vitro profiling of compound 1 revealed moderate enzymatic and cellular activity,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12367217?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969402/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


good selectivity against the related isoform HSD17B11, and favorable physicochemical

properties. However, it suffered from low metabolic stability in hepatocytes due to extensive

phase II metabolism (glucuronidation and sulfation).[2]

The subsequent lead optimization efforts focused on improving potency and metabolic stability,

which ultimately led to the discovery of compound 45 (BI-3231 or Hsd17B13-IN-70). This

optimized compound demonstrated significantly improved potency and a better drug

metabolism and pharmacokinetic (DMPK) profile.[2]

Synthesis of Hsd17B13-IN-70 (BI-3231)
The synthesis of Hsd17B13-IN-70 (BI-3231) is a multi-step process. A detailed experimental

protocol for the synthesis of the initial hit, compound 1, and the final optimized compound, 45

(BI-3231), is provided below.

Experimental Protocol: Synthesis of BI-3231 (Compound
45)
The synthesis of BI-3231 is a multi-step process starting from commercially available materials.

The following is a detailed protocol based on the published literature[2]:

Step A: Mesylation To a solution of the starting alcohol in dichloromethane (CH₂Cl₂),

triethylamine (NEt₃) is added, and the mixture is cooled. Methanesulfonyl chloride (MeSO₂Cl) is

then added dropwise, and the reaction is stirred until completion. The reaction is quenched with

water, and the organic layer is separated, dried, and concentrated to yield the mesylated

intermediate.

Step B: Silylation The mesylated intermediate is dissolved in acetonitrile (MeCN), and N,O-

bis(trimethylsilyl)acetamide is added. The mixture is heated and stirred. After cooling, the

solvent is evaporated to give the silylated product.

Step C: Ethylation The silylated intermediate is dissolved in dimethylformamide (DMF), and

potassium carbonate (K₂CO₃) and ethyl iodide (EtI) are added. The reaction mixture is stirred

at room temperature. After completion, the mixture is diluted with water and extracted with an

organic solvent. The organic layers are combined, dried, and concentrated.
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Step D: Suzuki Coupling The ethylated intermediate is reacted with a boronic acid derivative in

the presence of a palladium catalyst, such as --INVALID-LINK--palladium(II) dichloride, in a

mixture of ethanol and water. The reaction is heated until completion. The product is then

isolated and purified.

Step E: Ether Synthesis The product from the Suzuki coupling is dissolved in acetonitrile

(MeCN), and potassium carbonate (K₂CO₃) and 1-(chloromethyl)-4-methoxybenzene are

added. The mixture is stirred at room temperature. The product is isolated by extraction and

purified.

Step F: Borylation The ether product is dissolved in tetrahydrofuran (THF) and cooled to -78

°C. n-Butyllithium (n-BuLi) is added dropwise, followed by trimethyl borate. The reaction is

warmed to room temperature and then quenched with hydrochloric acid (HCl). The product is

extracted and purified.

Step G: Deprotection The final intermediate is dissolved in dichloromethane (CH₂Cl₂), and

trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature. After

completion, the solvent is removed, and the final product, BI-3231, is purified.

Click to download full resolution via product page

Biological Activity and Pharmacokinetic Properties
Hsd17B13-IN-70 (BI-3231) is a highly potent inhibitor of both human and mouse HSD17B13.

Its in vitro and in vivo properties have been extensively characterized.

In Vitro Activity
The inhibitory activity of BI-3231 was assessed in enzymatic and cellular assays. The

compound exhibits single-digit nanomolar potency in enzymatic assays and double-digit

nanomolar potency in a cellular context.[2]
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Parameter
Hsd17B13-IN-70 (BI-

3231)

Initial Hit (Compound

1)
Reference

Human HSD17B13

IC50 (enzymatic)

Not reported as IC50,

Ki reported
1.4 ± 0.7 µM [2]

Human HSD17B13 Ki

(enzymatic)
0.003 µM Not reported [2]

Mouse HSD17B13

IC50 (enzymatic)

Not reported as IC50,

Ki reported

2.4 ± 0.1 µM (retinol

as substrate)
[2]

Mouse HSD17B13 Ki

(enzymatic)
0.004 µM Not reported [2]

Human HSD17B13

IC50 (cellular)
0.03 µM Moderate activity [2]

Selectivity vs.

HSD17B11
High Good [2]

Table 1: In vitro activity of Hsd17B13-IN-70 (BI-3231) and the initial hit compound 1.

Experimental Protocol: HSD17B13 Enzymatic Assay
The enzymatic activity of HSD17B13 is determined by measuring the conversion of a substrate,

such as estradiol, to its corresponding product in the presence of the cofactor NAD+. The

following is a general protocol based on published methods[2]:

Recombinant human or mouse HSD17B13 enzyme is incubated with the test compound

(e.g., BI-3231) at various concentrations.

The reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD+.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of product formed (or remaining substrate) is

quantified using a suitable analytical method, such as mass spectrometry or a fluorescence-

based assay.
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IC50 values are calculated by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

Pharmacokinetic Properties
The pharmacokinetic profile of BI-3231 was evaluated in vivo. The compound demonstrates

properties that make it a suitable tool for in vivo studies.

Parameter Value Species Reference

Metabolic Stability

(Hepatocytes)
Moderate Human [2]

In vivo distribution
Strong accumulation

in liver
Mouse [3]

Table 2: Pharmacokinetic parameters of Hsd17B13-IN-70 (BI-3231).

HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein, and its expression is regulated by key

transcription factors involved in lipid metabolism. Understanding its signaling pathway is crucial

for elucidating its role in liver disease.
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Liver X receptor-alpha (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c)

are key regulators of HSD17B13 expression.[3] Activation of LXRα induces SREBP-1c, which

in turn upregulates the transcription of the HSD17B13 gene. The HSD17B13 protein then

localizes to lipid droplets where it is thought to catalyze the conversion of retinol to

retinaldehyde, contributing to lipid accumulation.[3] Hsd17B13-IN-70 (BI-3231) acts by directly

inhibiting the enzymatic activity of the HSD17B13 protein.[2]

Conclusion
Hsd17B13-IN-70 (BI-3231) is a potent, selective, and well-characterized inhibitor of

HSD17B13. Its discovery through a systematic lead optimization campaign and its favorable in
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vitro and in vivo profiles make it an invaluable tool for further elucidating the biological function

of HSD17B13 and for validating it as a therapeutic target for NASH and other liver diseases.

The detailed synthetic and experimental protocols provided in this guide will aid researchers in

the utilization of this important chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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